

Application Notes and Protocols: Pimelic Diphenylamide 106 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pimelic Diphenylamide 106	
Cat. No.:	B1682606	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs).[1][2][3] It functions as a slow, tight-binding inhibitor of HDAC1, HDAC2, and HDAC3, with a notable preference for HDAC3.[2] [4][5] Unlike hydroxamate-based HDAC inhibitors, Pimelic Diphenylamide 106 exhibits a prolonged duration of action, remaining bound to the enzyme even after being washed out.[6] This unique kinetic profile makes it a valuable tool for studying the roles of class I HDACs in various biological processes and as a potential therapeutic agent, particularly in the context of neurodegenerative diseases like Friedreich's ataxia and Huntington's disease.[5][7][8] These application notes provide detailed protocols for the preparation of stock solutions of Pimelic Diphenylamide 106 for use in research and drug development.

Physicochemical and Inhibitory Properties

A summary of the key properties of **Pimelic Diphenylamide 106** is provided below for easy reference.

Property	Value	Reference
Synonyms	RGFA-8, TC-H 106, Histone Deacetylase Inhibitor VII	[1]
Molecular Formula	C20H25N3O2	[9]
Molecular Weight	339.43 g/mol	[9]
Appearance	White to beige crystalline solid	[6]
HDAC1 IC50	150 nM	[1][3][5]
HDAC2 IC50	760 nM	[1][3][5]
HDAC3 IC50	370 nM	[1][3][5]
HDAC3 K _i	~14 nM	[2][4][5]
HDAC1 Ki	~148 nM	[4]
HDAC2 K _i	~102 nM	[4]
Class II HDACs	No activity	[1][2][3]

Solubility Data

The solubility of **Pimelic Diphenylamide 106** in various common laboratory solvents is crucial for the preparation of stock and working solutions.

Solvent	Solubility	Reference
DMSO	≥15 mg/mL, ~20 mg/mL, 55 mg/mL, 68 mg/mL	[3][4][6]
Dimethylformamide (DMF)	~20 mg/mL	[6]
Ethanol	~0.3 mg/mL, 2 mg/mL	[4][6]
Water	Insoluble	[4]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[6]

Experimental Protocols Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), which is the recommended solvent for initial solubilization.

Materials:

- Pimelic Diphenylamide 106 (powder)
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer
- · Pipettes and sterile filter tips

Procedure:

- Weighing: Accurately weigh the desired amount of Pimelic Diphenylamide 106 powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of the compound.
- Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 3.39 mg of powder, add 1 mL of DMSO. Note: Moisture-absorbing DMSO can reduce solubility; it is recommended to use fresh, high-quality DMSO.[4]
- Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved.
 Gentle warming in a 37°C water bath can aid dissolution if necessary. Sonication is also a recommended method to ensure complete solubilization.[3]
- Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be filter-sterilized through a 0.22 μm syringe filter that is compatible with DMSO.

 Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Preparation of Aqueous Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.

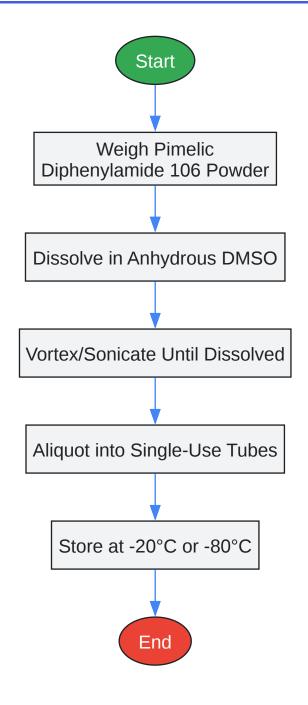
Materials:

- 10 mM Pimelic Diphenylamide 106 DMSO stock solution
- Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
- Sterile conical tubes or microcentrifuge tubes
- · Pipettes and sterile filter tips

Procedure:

- Intermediate Dilution (Recommended): To minimize the final concentration of DMSO in the culture medium, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
- Final Dilution: Add the desired volume of the intermediate solution to the cell culture plates to achieve the final experimental concentration. For example, to achieve a final concentration of 1 μM in 1 mL of medium, add 10 μL of the 100 μM intermediate solution.
- DMSO Control: It is critical to include a vehicle control in all experiments, containing the same final concentration of DMSO as the treated samples.
- Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of Pimelic Diphenylamide 106 for more than one day.[6] Prepare fresh working solutions for each experiment.

Signaling Pathway and Experimental Workflow


The following diagrams illustrate the mechanism of action of **Pimelic Diphenylamide 106** and the experimental workflow for preparing the stock solution.

Click to download full resolution via product page

Caption: Mechanism of action of Pimelic Diphenylamide 106.

Click to download full resolution via product page

Caption: Workflow for stock solution preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimelic diphenylamide 106 | HDAC | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo | PLOS One [journals.plos.org]
- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimelic Diphenylamide 106 | C20H25N3O2 | CID 16070100 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Pimelic Diphenylamide 106 Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682606#preparation-of-pimelic-diphenylamide-106-stock-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com